4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond. The compound is characterized by the presence of an aminomethyl group and a carboxamide group on the biphenyl structure, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where the carboxamide group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions, where the aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxamide group can yield primary amines .
Wissenschaftliche Forschungsanwendungen
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The carboxamide group can form hydrogen bonds with target proteins, stabilizing their structure and function .
Vergleich Mit ähnlichen Verbindungen
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
4’-(Aminomethyl)-[1,1’-biphenyl]-4-ol hydrochloride: This compound has a hydroxyl group instead of a carboxamide group, which affects its chemical reactivity and biological activity.
4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile hydrochloride:
The uniqueness of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H15ClN2O |
---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
3-[4-(aminomethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H |
InChI-Schlüssel |
OUYUROIOQIXQLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.